2-Amino-5-methylbenzyl alcohol
CAS No.: 34897-84-2
Cat. No.: VC1976203
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34897-84-2 |
---|---|
Molecular Formula | C8H11NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | (2-amino-5-methylphenyl)methanol |
Standard InChI | InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3 |
Standard InChI Key | STWNJQOCTNSGLJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)N)CO |
Canonical SMILES | CC1=CC(=C(C=C1)N)CO |
Introduction
Basic Information and Identification
2-Amino-5-methylbenzyl alcohol (CAS RN: 34897-84-2) is an aromatic compound classified as an amino alcohol. Its IUPAC name is (2-amino-5-methylphenyl)methanol . The compound contains three key functional groups strategically positioned on a benzene ring: an amino group (-NH₂) at position 2, a hydroxymethyl group (-CH₂OH) adjacent to it, and a methyl group (-CH₃) at position 5 .
Chemical Identifiers
The compound can be identified through various chemical nomenclature systems as detailed in Table 1.
Table 1: Chemical Identifiers for 2-Amino-5-methylbenzyl alcohol
Identifier Type | Information |
---|---|
CAS Registry Number | 34897-84-2 |
Molecular Formula | C₈H₁₁NO |
Molecular Weight | 137.18 g/mol |
IUPAC Name | (2-amino-5-methylphenyl)methanol |
Synonyms | 2-Amino-5-methylbenzyl alcohol, (5-methyl-2-aminophenyl)methanol |
SMILES | CC1=CC(=C(C=C1)N)CO |
InChI | InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3 |
InChI Key | STWNJQOCTNSGLJ-UHFFFAOYSA-N |
MDL Number | MFCD00074995 |
Physical and Chemical Properties
2-Amino-5-methylbenzyl alcohol possesses distinct physical and chemical properties that make it valuable for various applications. Understanding these properties is essential for handling, storage, and application in synthetic procedures.
Physical Properties
The compound is characterized by specific physical attributes that influence its behavior under different conditions, as presented in Table 2.
Table 2: Physical Properties of 2-Amino-5-methylbenzyl alcohol
Property | Value | Notes |
---|---|---|
Physical State | Solid | At room temperature |
Color | No data available | - |
Odor | No data available | - |
Melting Point | 125°C / 123-126°C (lit.) | - |
Boiling Point | 293.2°C at 760 mmHg | Varies with pressure |
Boiling Point (vacuum) | 100-105°C at 0.6 mm | From patent example |
Boiling Point (vacuum) | 110-115°C at 0.9 mm | From patent example |
Boiling Point (vacuum) | 145-150°C at 13 Torr | Alternative measurement |
Density | 1.126 g/cm³ | Predicted value |
LogP | 1.65070 | Measure of lipophilicity |
Spectroscopic and Analytical Properties
Modern analytical techniques provide important data for structure verification and purity assessment of this compound. Table 3 presents predicted collision cross-section values that can be useful for mass spectrometry identification.
Table 3: Predicted Collision Cross Section Values for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 138.09134 | 126.8 |
[M+Na]⁺ | 160.07328 | 139.2 |
[M+NH₄]⁺ | 155.11788 | 135.7 |
[M+K]⁺ | 176.04722 | 133.2 |
[M-H]⁻ | 136.07678 | 129.5 |
[M+Na-2H]⁻ | 158.05873 | 133.7 |
[M]⁺ | 137.08351 | 129.2 |
[M]⁻ | 137.08461 | 129.2 |
Structure and Chemical Reactivity
The structure of 2-amino-5-methylbenzyl alcohol features three functional groups that significantly influence its chemical behavior: an amino group, a hydroxymethyl group, and a methyl substituent . This unique arrangement of functional groups contributes to its versatility in chemical reactions.
Structural Features
The presence of both the amino and hydroxyl groups makes this compound bifunctional, allowing it to participate in a wide range of chemical transformations. The amino group at the ortho position relative to the hydroxymethyl group can participate in intramolecular interactions, potentially influencing the reactivity of both functional groups .
Chemical Reactivity
The hydroxyl group in 2-amino-5-methylbenzyl alcohol makes it susceptible to dehydration reactions. According to patent literature, "2-amino-a-methylbenzyl alcohol is of particular interest in that it can be easily dehydrated to 2-aminostyrene" . This reactivity demonstrates its value as a synthetic intermediate.
The amine functionality provides nucleophilic properties, enabling reactions such as:
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Acylation to form amides
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Alkylation to form secondary or tertiary amines
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Participation in condensation reactions with carbonyls
Meanwhile, the hydroxyl group can undergo typical alcohol reactions:
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Oxidation to the corresponding aldehyde or carboxylic acid
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Esterification with carboxylic acids
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Conversion to leaving groups for substitution reactions
The predicted pKa value of approximately 14.48 suggests this compound has weak acid properties, primarily due to the hydroxyl group .
Synthesis and Preparation Methods
Several methods exist for the synthesis of 2-amino-5-methylbenzyl alcohol, with the most documented approach involving the hydrogenation of 2-nitroacetophenone.
Hydrogenation of 2-Nitroacetophenone
According to US Patent 2683745A, 2-amino-5-methylbenzyl alcohol can be prepared by hydrogenation of 2-nitroacetophenone, which itself is available through nitration of ethylbenzene followed by oxidation of the resulting 2-nitroethylbenzene .
The patent describes specific reaction conditions that affect yield and purity:
Table 4: Synthesis Conditions and Yields from Patent Examples
Parameter | Example 1 | Example 2 |
---|---|---|
Starting Material | 25 g 2-nitroacetophenone | 25 g 2-nitroacetophenone |
Solvent | 125 cc absolute ethanol | 125 cc absolute ethanol |
Catalyst | 2.5 g Pd (5%) on charcoal | 2.5 g Pd (5%) on activated charcoal |
Temperature | 50°C | 125°C |
Hydrogen Pressure | 800-900 psi | 1500-1800 psi |
Reaction Time | 18 hours | 4 hours |
Yield | 2.5 g (12.1% conversion) | 5.5 g (26.9% conversion) |
Product Boiling Point | 110-115°C at 0.9 mm | 100-105°C at 0.6 mm |
The patent notes that hydrogenation at higher temperatures (90-130°C) and moderate pressures (100-500 atmospheres) typically results in 20-30% conversion to the carbinol with reduced tar formation. At lower temperatures (40-60°C), conversion rates decrease by approximately half but can be improved by increasing pressure .
Alternative Synthesis Routes
While the patent focuses on the hydrogenation approach, other potential synthetic routes might include:
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Selective reduction of corresponding nitriles or esters
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Functional group manipulation of suitably substituted precursors
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Direct methylation and functionalization of appropriate aromatic precursors
Applications and Uses
2-Amino-5-methylbenzyl alcohol serves as a versatile intermediate with applications spanning multiple industries and research fields.
Pharmaceutical Development
This compound acts as an important intermediate in pharmaceutical synthesis, particularly for compounds targeting neurological disorders. Its ability to cross the blood-brain barrier makes derivatives of this compound potentially valuable in developing neurologically active drugs .
Organic Synthesis
As a building block in organic chemistry, 2-amino-5-methylbenzyl alcohol enables the creation of more complex molecules. The presence of both amino and hydroxyl functional groups provides versatile handles for further transformations and modifications .
Cosmetic Formulations
The compound has applications in personal care product formulations, where its potential antioxidant properties may contribute to skin health benefits and anti-aging effects .
Biochemical Research
In biochemistry, 2-amino-5-methylbenzyl alcohol is employed to explore enzyme interactions and metabolic pathways, helping researchers understand cellular processes .
Agrochemical Applications
Research is investigating the potential of this compound in developing safer and more effective agrochemicals, contributing to sustainable agricultural practices .
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